

An In-depth Technical Guide to (4-acetylphenyl) N,N-dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Acetylphenyl dimethylcarbamate

Cat. No.: B2398528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-acetylphenyl) N,N-dimethylcarbamate, a molecule of interest in medicinal chemistry and pharmacology, belongs to the carbamate class of compounds. Carbamates are known for their role as acetylcholinesterase inhibitors, a mechanism pivotal in the management of neurodegenerative diseases and in the action of certain pesticides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data for (4-acetylphenyl) N,N-dimethylcarbamate. Furthermore, it delves into the general biological activities of carbamates, focusing on their interaction with key signaling pathways, including the cholinergic system, the Nrf2 pathway, and the hypothalamic-pituitary-testicular axis. This document is intended to serve as a foundational resource for researchers engaged in the study and development of carbamate-based compounds.

Molecular Structure and Identification

(4-acetylphenyl) N,N-dimethylcarbamate is characterized by a central phenyl ring substituted with an acetyl group at the para position and an N,N-dimethylcarbamate ester linkage.



| Identifier | Value |
|-------------------|---|
| IUPAC Name | (4-acetylphenyl) N,N-dimethylcarbamate |
| InChI | InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5- 9)15-11(14)12(2)3/h4-7H,1-3H3 |
| InChlKey | DZOXLGLBCHWNCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=0)C1=CC=C(C=C1)OC(=0)N(C)C |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |

Physicochemical Properties

The physicochemical properties of (4-acetylphenyl) N,N-dimethylcarbamate are crucial for understanding its behavior in biological systems and for the design of experimental protocols. The data presented below is a combination of predicted values and data from structurally similar compounds.

| Property | Value | Source |
|---------------|--|--------|
| Melting Point | Estimated to be in a similar range to (4-acetylphenyl) n-methylcarbamate (143-146°C) | [1] |
| Boiling Point | Not available | |
| Solubility | Predicted to be slightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol) | [1] |
| Appearance | Expected to be a white to off- white crystalline powder | [1] |
| Density | Estimated to be similar to (4-acetylphenyl) n-methylcarbamate (1.24 g/cm³) | [1] |



Synthesis

Representative Experimental Protocol

The synthesis of (4-acetylphenyl) N,N-dimethylcarbamate can be achieved via the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dimethylcarbamoyl chloride is a highly toxic and carcinogenic reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2][3][4][5][6]

Materials:

- 4-Hydroxyacetophenone
- Dimethylcarbamoyl chloride[2][3][4][5][6]
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexane

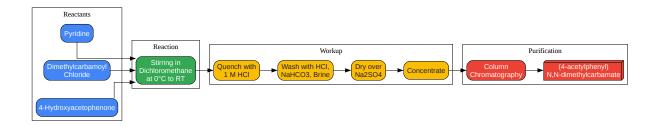
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.
- Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.



- Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield (4-acetylphenyl) N,N-dimethylcarbamate as a solid.

Synthesis Workflow Diagram



Click to download full resolution via product page

Caption: Synthetic workflow for (4-acetylphenyl) N,N-dimethylcarbamate.



Predicted Spectral Data

Due to the lack of publicly available experimental spectra for (4-acetylphenyl) N,N-dimethylcarbamate, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.2 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~3.1 | Singlet | 3H | N-methyl protons |
| ~3.0 | Singlet | 3H | N-methyl protons |
| ~2.6 | Singlet | 3H | Acetyl methyl protons |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------------------|
| ~197 | C=O (acetyl) |
| ~154 | C=O (carbamate) |
| ~154 | Aromatic C-O |
| ~134 | Aromatic C-C=O |
| ~130 | Aromatic CH (ortho to acetyl) |
| ~121 | Aromatic CH (meta to acetyl) |
| ~37 | N-CH₃ |
| ~27 | C-CH₃ (acetyl) |



Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2800-3000 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O stretch (carbamate) |
| ~1680-1690 | Strong | C=O stretch (acetyl) |
| ~1590-1610 | Medium | Aromatic C=C stretch |
| ~1200-1250 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-N stretch |

Mass Spectrometry

| m/z | Interpretation |
|-----|---|
| 207 | [M] ⁺ (Molecular ion) |
| 165 | [M - C ₂ H ₄ O] ⁺ (Loss of ketene from acetyl group) |
| 136 | [M - (CH₃)₂NCO] ⁺ (Loss of dimethylcarbamoyl radical) |
| 72 | [(CH ₃) ₂ NCO] ⁺ (Dimethylcarbamoyl cation) |
| 43 | [CH₃CO] ⁺ (Acetyl cation) |

Biological Activity and Signaling Pathways

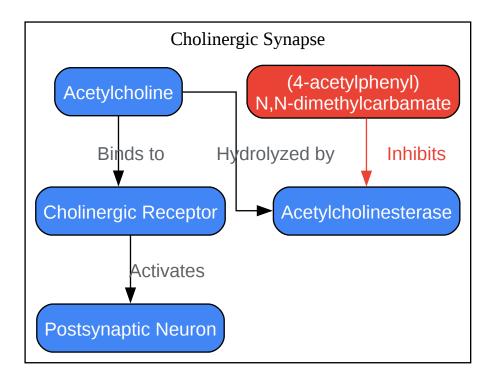
The biological activity of (4-acetylphenyl) N,N-dimethylcarbamate has not been specifically reported. However, as a member of the carbamate class, it is predicted to exhibit inhibitory activity against acetylcholinesterase and potentially interact with other biological pathways.

Acetylcholinesterase Inhibition

Carbamates are well-documented inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibitory



mechanism involves the carbamylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8][9]



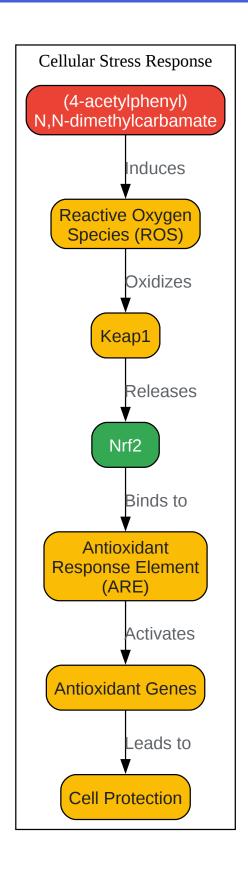
Click to download full resolution via product page

Caption: Acetylcholinesterase inhibition by carbamates.

Nrf2 Signaling Pathway

Recent studies have suggested that carbamates can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Some carbamates have been shown to induce Nrf2 activation, potentially as a protective response to cellular stress caused by these compounds.[8][10]





Click to download full resolution via product page

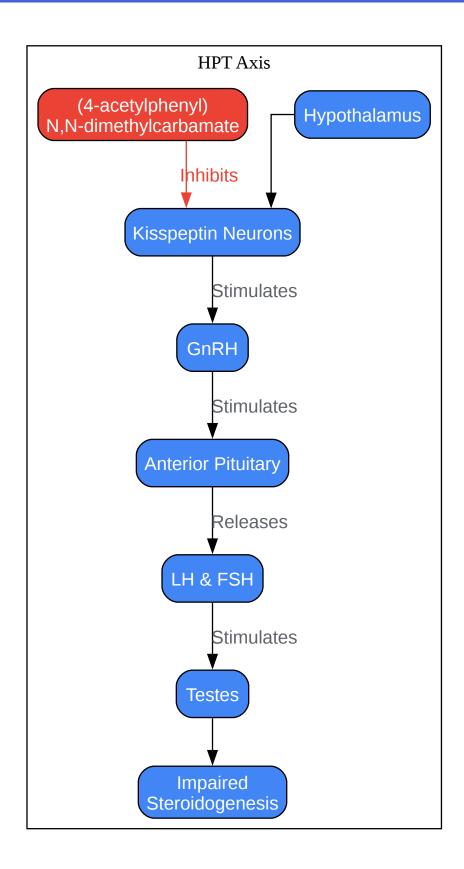
Caption: Modulation of the Nrf2 signaling pathway by carbamates.



Hypothalamic-Pituitary-Testicular (HPT) Axis

Carbamates have been identified as endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-testicular (HPT) axis.[13][14][15][16][17] This can lead to perturbations in hormone levels, potentially affecting male reproductive health. The proposed mechanism involves the inhibition of kisspeptin neurons in the hypothalamus, which leads to a cascade of effects that can ultimately impair steroidogenesis and spermatogenesis.[14][16]





Click to download full resolution via product page

Caption: Disruption of the HPT axis by carbamates.



Conclusion

(4-acetylphenyl) N,N-dimethylcarbamate is a compound with a molecular architecture that suggests potential biological activity, particularly as an acetylcholinesterase inhibitor. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of the carbamate class. The provided synthetic route and predicted spectral data offer a starting point for further experimental investigation. The outlined interactions with key signaling pathways highlight the potential pharmacological and toxicological profile of this and related carbamate compounds, underscoring the need for continued research in this area.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. The handling of all chemicals, particularly dimethylcarbamoyl chloride, should be performed by trained professionals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (4-Acetylphenyl) n-methylcarbamate Supplier in Mumbai, (4-Acetylphenyl) n-methylcarbamate Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Dimethylcarbamoyl chloride Wikipedia [en.wikipedia.org]
- 3. Dimethylcarbamoyl Chloride All About Drugs [allfordrugs.com]
- 4. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-acetylphenyl) N,N-dimethylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2398528#4-acetylphenyl-n-n-dimethylcarbamate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com